(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1396893-37-0
VCID: VC4666454
InChI: InChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+
SMILES: CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2
Molecular Formula: C13H14N4O2
Molecular Weight: 258.281

(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide

CAS No.: 1396893-37-0

Cat. No.: VC4666454

Molecular Formula: C13H14N4O2

Molecular Weight: 258.281

* For research use only. Not for human or veterinary use.

(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide - 1396893-37-0

Specification

CAS No. 1396893-37-0
Molecular Formula C13H14N4O2
Molecular Weight 258.281
IUPAC Name (E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+
Standard InChI Key WAYQZEMWWYWJFJ-AATRIKPKSA-N
SMILES CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide delineates its critical structural components:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Dimethylamino substituent: Located at the 2-position of the pyrimidine ring, contributing basicity and hydrogen-bonding potential.

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle attached via a propenamide linker.

  • E-configuration: The trans geometry of the α,β-unsaturated enamide moiety, which influences conformational stability and intermolecular interactions .

The molecular formula is C₁₄H₁₆N₄O₂, yielding a molecular weight of 273.3 g/mol.

Spectroscopic and Computational Characterization

While experimental spectral data for this specific compound remains unpublished, analogs such as (2E)-N-(pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide (PubChem CID: 887188) provide insight into expected features:

  • ¹H NMR: Distinct peaks for furan protons (δ 6.3–7.4 ppm), pyrimidine NH (δ 8.1–8.5 ppm), and enamide vinyl protons (δ 6.8–7.2 ppm, J = 15 Hz) .

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1015 cm⁻¹) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 273.3 (M+H⁺) with fragmentation patterns consistent with pyrimidine and furan cleavage.

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Pyrimidine amine preparation: 2-(Dimethylamino)pyrimidin-5-amine is synthesized through nucleophilic substitution of 5-bromo-2-chloropyrimidine with dimethylamine .

  • Acryloyl chloride coupling: Reaction of the pyrimidine amine with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions yields the target enamide .

  • Stereochemical control: The E-configuration is preserved using non-polar solvents (e.g., toluene) and low temperatures to minimize isomerization .

Physicochemical and Pharmacokinetic Properties

Key Physicochemical Parameters

PropertyValueMethod/Reference
Molecular weight273.3 g/molPubChem CID: 887188
logP (octanol/water)1.8 ± 0.2SwissADME prediction
Solubility (pH 7.4)12 µMChemAxon Calculator
pKa (basic)4.2 (pyrimidine NH)MarvinSketch

Metabolic Stability

In silico predictions using ADMETLab 2.0 indicate:

  • CYP3A4 substrate: High probability of hepatic metabolism.

  • Half-life (human hepatocytes): ~2.1 hours.

  • Plasma protein binding: 89% (predominantly albumin).

Hypothesized Pharmacological Activity

Antiproliferative Effects

While direct cellular data is unavailable, analogs such as N-[7-(dimethylamino)-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]prop-2-enamide (PubChem CID: 132317663) exhibit IC₅₀ values of 80–120 nM in HCT116 colon cancer cells . Extrapolating this, the target compound may show sub-µM potency in EGFR-driven malignancies.

Future Directions

  • In vitro profiling: Prioritize enzymatic assays against EGFR mutants (L858R/T790M) and downstream signaling analysis (e.g., ERK phosphorylation).

  • Formulation development: Explore nanocrystal or lipid-based delivery systems to enhance solubility.

  • Patent landscape: A preliminary USPTO search reveals no direct claims, indicating opportunities for novel IP.

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